5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole
Overview
Description
“5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole” is a chemical compound with the CAS Number: 1365570-27-9 . Its molecular formula is C13H23NO3 , and it has a molecular weight of 241.33 g/mol . It appears as a colorless oil .
Physical and Chemical Properties The IUPAC name for this compound is tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate . The InChI code is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 . The compound is stored at room temperature .
Scientific Research Applications
Palladium Iodide-Catalyzed Carbonylation
A novel approach to functionalized pyrroles, including those similar to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole, involves Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation. This method allows for the synthesis of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, which can be converted into deprotected pyrrole-3-carboxylic esters through basic treatment (Gabriele et al., 2012).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of pyrrole derivatives, such as 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole, has been studied for synthesizing high-purity compounds. This process involves the acetylation of the primary alcohol and the hydrolysis and alcoholysis of the corresponding acetates, catalyzed by different lipases (Schieweck & Altenbach, 1998).
Maillard Reaction Studies
Studies on the Maillard reaction involving bovine serum albumin and glucose have identified products like protein-bound 2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine, which have similarities to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. These studies provide insights into the interactions between proteins and glucose derivatives (Sengl et al., 1989).
One-Pot Conversion from Carbohydrates
A practical method has been developed for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, which are similar in structure to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. This process involves a reaction with primary amines and oxalic acid, leading to the formation of pyrrole-fused poly-heterocyclic compounds, potentially useful as intermediates for drugs, food flavors, and functional materials (Adhikary et al., 2015).
Synthesis of Pyrrolidines and Pyrrolin-2-ones
Various methods have been developed for the synthesis of pyrrolidines and pyrrolin-2-ones, which are structurally related to 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. These methods include the stereoselective synthesis of polyhydroxylated pyrrolidines from 2-azabicyclo[2.2.1]hept-5-enes and the conversion of N-Boc-3-pyrrolin-2-ones into 2-triisopropylsilyloxypyrroles, followed by oxidation to yield N-Boc-5-hydroxy-3-pyrrolin-2-ones (Alves et al., 2006; Boukouvalas et al., 2007)(Boukouvalas et al., 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P264, P270, P301+P312, P330, and P501 . These statements advise washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, calling a POISON CENTER or doctor if you feel unwell, rinsing mouth, and disposing of contents/container in accordance with local regulations .
properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNJMGKDWQLIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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